molecular formula C17H12ClN3OS B2590903 2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide CAS No. 1024057-45-1

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide

Cat. No.: B2590903
CAS No.: 1024057-45-1
M. Wt: 341.81
InChI Key: OSCHDMBQZCCNDL-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The compound has several functional groups, including an amide, a pyridine ring, and a sulfanyl group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the pyridine ring might undergo electrophilic substitution, and the amide group could participate in hydrolysis or reduction reactions .

Scientific Research Applications

Synthesis and Chemical Properties

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide belongs to a class of compounds with potential applications in medicinal chemistry and materials science. While specific information on this compound is scarce, research on closely related compounds provides insights into the applications of such chemicals. For example, studies on pyridine carboxamide derivatives have highlighted their utility in the synthesis of complex molecules, including ligands for metal coordination and novel organic frameworks. These compounds often serve as key intermediates in the development of drugs and advanced materials due to their versatile binding properties and structural diversity (Jain et al., 2004).

Biological and Pharmaceutical Research

Significant research has been conducted on pyridine carboxamide derivatives for their biological activities, including potential therapeutic applications. For instance, compounds with the pyridine carboxamide moiety have been investigated for their antidepressant and nootropic activities. In one study, derivatives showed promising results as central nervous system (CNS) active agents, suggesting that modifications to the pyridine carboxamide structure could yield potent therapeutic agents (Thomas et al., 2016).

Material Science and Dyeing Applications

Pyridine carboxamide derivatives have also found applications in materials science, particularly in the synthesis of novel dyes and pigments. Research into heterocyclic aryl monoazo compounds, including those with pyridine carboxamide structures, has demonstrated their potential in dyeing polyester fibers and other materials. These compounds exhibit high efficiency and offer desirable color characteristics and fastness properties, making them suitable for industrial applications (Khalifa et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on factors like its reactivity, toxicity, and environmental impact. Without specific studies or safety data sheets, it’s challenging to assess these aspects .

Future Directions

The potential applications of this compound could be vast, ranging from pharmaceuticals to materials science. Future research could focus on exploring these applications, optimizing its synthesis, and assessing its safety and environmental impact .

Properties

IUPAC Name

2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-16-14(4-3-11-20-16)17(22)21-12-6-8-13(9-7-12)23-15-5-1-2-10-19-15/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCHDMBQZCCNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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